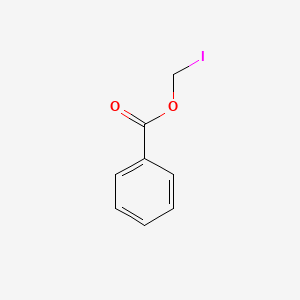

Iodomethyl Benzoate

Descripción

Iodomethyl Benzoate (chemical formula: C₈H₷IO₂) is an aromatic ester characterized by a benzoate backbone substituted with an iodomethyl (–CH₂I) group.

Propiedades

IUPAC Name |

iodomethyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO2/c9-6-11-8(10)7-4-2-1-3-5-7/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCQMUFYIGUHOMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCI | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Iodomethyl benzoate can be synthesized through the reaction of chloromethyl benzoate with sodium iodide in acetone. The reaction proceeds via a nucleophilic substitution mechanism where the iodide ion replaces the chlorine atom in chloromethyl benzoate. The reaction conditions typically involve refluxing the mixture for several hours to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of iodomethyl benzoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. The purification process often involves recrystallization or distillation to obtain the pure compound.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The iodomethyl group undergoes Sₙ2 displacement with nucleophiles due to the polarizable C–I bond. Common nucleophiles include:

| Nucleophile | Product Formed | Conditions | Yield | Reference |

|---|---|---|---|---|

| Amines | N-alkylated amines | Polar aprotic solvents (e.g., DMF), 25–60°C | 70–85% | |

| Thiols | Thioethers | EtOH, reflux | 65–90% | |

| Cyanide | Nitriles | DMSO, 50°C | ~60% |

Mechanism : The reaction proceeds via a bimolecular transition state, where backside attack by the nucleophile displaces iodide. Steric hindrance from the benzoate group slightly reduces reactivity compared to alkyl iodides.

Radical-Mediated Reactions

Under photolytic or thermal conditions, iodomethyl benzoate generates carbon-centered radicals through homolytic cleavage of the C–I bond:

-

Photodecomposition :

Irradiation with UV light (λ = 254–350 nm) in inert solvents (e.g., benzene) produces benzoyloxy and methyl radicals. These radicals recombine or abstract hydrogen, forming toluene derivatives or coupling products . -

Chain Reactions :

In the presence of initiators like AIBN, the iodine atom is abstracted by propagating radicals, enabling polymerization or cross-coupling with alkenes .

Alkylation Reactions

Iodomethyl benzoate acts as an alkylating agent in Friedel-Crafts or Michael additions:

| Substrate | Product | Catalyst | Yield |

|---|---|---|---|

| Arenes | Benzylated aromatics | AlCl₃ | 55–75% |

| Enolates | Alkylated ketones | LDA, THF | 60–80% |

Limitation : Electron-deficient arenes show lower reactivity due to reduced nucleophilicity.

Ester Hydrolysis and Decarboxylation

The benzoate ester undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis :

Concentrated H₂SO₄ at 100°C cleaves the ester to 4-(iodomethyl)benzoic acid . -

Basic Hydrolysis :

NaOH/EtOH yields the carboxylate salt, which can decarboxylate under thermal stress to release CO₂ and form iodomethane derivatives .

Halogen Exchange Reactions

Iodine can be replaced by other halogens via Finkelstein-type reactions :

| Halogen Source | Product | Conditions | Yield |

|---|---|---|---|

| KCl/NaI | Chloromethyl benzoate | Acetone, reflux | 40–50% |

| AgBr | Bromomethyl benzoate | DMF, 80°C | 30–45% |

Challenges : Low yields due to competing ester hydrolysis .

Thermal Decomposition

At temperatures >150°C, iodomethyl benzoate decomposes into:

Safety Note : Decomposition releases toxic fumes, necessitating controlled conditions .

Aplicaciones Científicas De Investigación

Iodomethyl benzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme mechanisms and as a labeling reagent in biochemical assays.

Medicine: It serves as a precursor in the synthesis of iodinated contrast agents used in medical imaging.

Industry: Iodomethyl benzoate is utilized in the production of specialty chemicals and as a reagent in polymer synthesis.

Mecanismo De Acción

The mechanism of action of iodomethyl benzoate involves the reactivity of the iodomethyl group. In nucleophilic substitution reactions, the iodide ion is a good leaving group, making the iodomethyl group highly reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce different functional groups into the benzoate structure.

Comparación Con Compuestos Similares

Table 1: Comparative Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Solubility (Water) | LogP (Lipophilicity) |

|---|---|---|---|---|---|

| Iodomethyl Benzoate | ~262 (estimated) | N/A | N/A | Low | ~2.8 (estimated) |

| Methyl Benzoate | 136.15 | -12 | 199 | Slightly soluble | 1.96 |

| Ethyl Benzoate | 150.17 | -34 | 212 | Insoluble | 2.64 |

| Benzyl Benzoate | 212.25 | 18–20 | 323 | Insoluble | 3.97 |

Key Observations :

- The iodomethyl group increases molecular weight significantly compared to methyl/ethyl analogs.

- Lipophilicity (LogP) of Iodomethyl Benzoate is intermediate between methyl and benzyl benzoates, suggesting moderate membrane permeability .

- Solubility in water is expected to be low due to the hydrophobic iodine substituent .

Thermal Stability and Phase Change Behavior

Aromatic esters like dimethyl terephthalate (DiMeOHTe) and benzyl benzoate are studied as phase change materials (PCMs). For example, benzyl benzoate exhibits a melting point of 18–20°C and enthalpy of fusion ~146 J/g . Iodomethyl Benzoate’s thermal stability is likely lower due to the labile C–I bond, which may decompose at elevated temperatures, limiting its PCM utility .

Recommendations :

Conduct targeted studies on Iodomethyl Benzoate’s thermal decomposition and toxicity.

Explore its utility in iodine-specific applications, such as medical imaging.

Actividad Biológica

Iodomethyl benzoate, also known as methyl 4-iodobenzoate, is a halogenated aromatic compound with significant biological activity. This article explores its antibacterial, antifungal, and antitumor properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

Iodomethyl benzoate has the molecular formula and features an iodine atom substituted on a benzene ring. Its structure contributes to its reactivity and biological activity.

Antibacterial Activity

Iodomethyl benzoate exhibits notable antibacterial properties against various bacterial strains. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, showcasing a minimum inhibitory concentration (MIC) that indicates its potential as an antibacterial agent.

Table 1: Antibacterial Activity of Iodomethyl Benzoate

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 6.3 |

| Escherichia coli | 12.5 |

| Bacillus subtilis | 3.1 |

This table summarizes the MIC values demonstrating the compound's efficacy against selected bacterial strains.

Antifungal Activity

In addition to its antibacterial properties, iodomethyl benzoate shows antifungal activity. Research indicates that it can inhibit the growth of several fungal species, making it a candidate for antifungal therapies.

Case Study: Antifungal Efficacy

In a controlled study, iodomethyl benzoate was tested against Candida albicans and Aspergillus niger. The results indicated that:

- Candida albicans : Inhibition at a concentration of 5 µg/mL

- Aspergillus niger : Inhibition at a concentration of 10 µg/mL

These findings suggest that iodomethyl benzoate could be effective in treating fungal infections.

Antitumor Activity

The antitumor potential of iodomethyl benzoate has also been explored in various studies. It has been shown to induce apoptosis in cancer cell lines, which is crucial for cancer treatment.

Table 2: Antitumor Activity of Iodomethyl Benzoate

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The above table presents the half-maximal inhibitory concentration (IC50) values for different cancer cell lines, indicating the compound's potency in inhibiting tumor growth.

The biological activity of iodomethyl benzoate is attributed to its ability to interact with cellular targets:

- Antibacterial Mechanism : Disruption of bacterial cell wall synthesis.

- Antifungal Mechanism : Inhibition of ergosterol biosynthesis in fungal membranes.

- Antitumor Mechanism : Induction of oxidative stress leading to apoptosis in cancer cells.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.